molecular formula C9H14O3 B13805473 1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI)

1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI)

Cat. No.: B13805473
M. Wt: 170.21 g/mol
InChI Key: QBLCJDCNKCPHHB-UHFFFAOYSA-N
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Description

1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) is an organic compound with the molecular formula C9H14O3 It is characterized by a cyclohexane ring substituted with two hydroxyl groups, an ethenyl group, and a formate ester group

Preparation Methods

The synthesis of 1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 1,2-cyclohexanediol with vinyl formate under specific conditions to introduce the ethenyl and formate groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, the ethenyl group can participate in addition reactions, and the formate ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) can be compared with similar compounds such as:

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(5-ethenyl-2-hydroxycyclohexyl) formate

InChI

InChI=1S/C9H14O3/c1-2-7-3-4-8(11)9(5-7)12-6-10/h2,6-9,11H,1,3-5H2

InChI Key

QBLCJDCNKCPHHB-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(C(C1)OC=O)O

Origin of Product

United States

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